molecular formula CKNS B046533 Potassium thiocyanate-13C,15N CAS No. 143673-61-4

Potassium thiocyanate-13C,15N

Cat. No. B046533
CAS RN: 143673-61-4
M. Wt: 99.17 g/mol
InChI Key: ZNNZYHKDIALBAK-AWQJXPNKSA-M
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Description

Potassium thiocyanate-13C,15N (KSCN-13C,15N) is a colorless, odorless, and slightly hygroscopic crystalline solid. It is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion . It is used in a variety of research and laboratory applications.

It is used in chemical synthesis for double labeled compounds .


Molecular Structure Analysis

The linear formula of this compound is KS13C15N . The molecular weight is 99.17 . The SMILES string representation is [K+].[S-][13C]#[15N] .


Chemical Reactions Analysis

This compound serves as an efficient sulfur surrogate in chemical synthesis, notably in the creation of symmetrical diaryl sulfides. It is used in facilitating cross-coupling reactions in organic chemistry.


Physical And Chemical Properties Analysis

This compound is a colorless, odorless, and slightly hygroscopic crystalline solid. It is soluble in water, ethanol, and other polar solvents. The melting point is 173 °C (lit.) .

Scientific Research Applications

  • Uptake and Assimilation in Plants Potassium thiocyanate-13C,15N has been studied for its uptake, transport, and assimilation in plants, particularly in rice seedlings. It was found that rice seedlings have a higher potential for thiocyanate uptake and assimilation, with a larger amount recovered in roots compared to shoots. The study also identified specific degradation pathways for thiocyanate in rice tissues (Yu et al., 2019).

  • Impact on Rotational Dynamics in Solutions Research on this compound has explored its impact on the rotational dynamics and vibrational lifetimes of ions in highly concentrated aqueous solutions. This study provides insights into the Hofmeister ion effects on protein stability, which is essential for understanding biological systems (Kim et al., 2012).

  • Use in Chemical Synthesis this compound serves as an efficient sulfur surrogate in chemical synthesis, notably in the creation of symmetrical diaryl sulfides. This application demonstrates its utility in facilitating cross-coupling reactions in organic chemistry (Reddy et al., 2011).

  • Environmental Remediation In environmental science, this compound is used to create N/S co-doped porous carbon materials. These materials are effective in environmental remediation, showing high adsorption capabilities for various contaminants (Huo et al., 2022).

  • Corrosion Inhibition Studies have shown that this compound can act as a corrosion inhibitor, particularly for carbon steel in acidic media. Its effectiveness as a mixed-type inhibitor with predominant cathodic effectiveness has been highlighted (Anejjar et al., 2014).

  • Transcriptomic Responses in Plants The transcriptomic responses of rice seedlings to different concentrations of this compound have been investigated, providing valuable information on gene expression alterations and plant adaptive strategies to environmental stressors (Lin et al., 2019).

  • Histological Effects Topical application of this compound has been studied for its histological effects on mammalian tissues, particularly on the mucosa of hamster cheek pouches. This research contributes to understanding the biological effects of thiocyanate compounds on mammalian cells (Salum et al., 2006).

  • Prenatal Exposure Studies The effects of prenatal exposure to this compound have been evaluated in animal models, providing insights into its potential toxic effects and impacts on developmental processes (de Sousa et al., 2007).

  • Thermal Behavior Analysis The influence of sample pans on the thermal behavior of this compound has been investigated, offering valuable data for analytical and materials science applications (Korsi & Valkonen, 2003).

Mechanism of Action

Target of Action

Potassium Thiocyanate-13C,15N is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion

Mode of Action

The specific mode of action of this compound is not clearly defined in the available literature. Thiocyanates typically act as inhibitors or substrates for various enzymes, affecting their activity. The isotopic labels (carbon-13 and nitrogen-15) in this compound allow for its tracking and quantification in biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules that it can interact with.

Safety and Hazards

Potassium thiocyanate-13C,15N is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

potassium;(15N)azanylidyne(113C)methanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZYHKDIALBAK-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#[15N])[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635675
Record name Potassium (~13~C,~15~N)thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143673-61-4
Record name Potassium (~13~C,~15~N)thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium thiocyanate-13C,15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium thiocyanate-13C,15N

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